2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-5-cyano-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, featuring an amino group at the 5-position, a bromo group at the 4-position, and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-cyano-4-(trifluoromethyl)aniline typically involves multi-step synthetic routes One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile to introduce the bromo group at the 4-positionThe reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer reagents and environmentally friendly solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
2-Bromo-5-cyano-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Lacks the bromo group, making it less reactive in certain substitution reactions.
3-(Trifluoromethyl)benzonitrile: Lacks both the amino and bromo groups, resulting in different chemical properties and applications.
4-Bromobenzonitrile: Lacks the trifluoromethyl group, affecting its binding affinity in biological applications
Uniqueness
2-Bromo-5-cyano-4-(trifluoromethyl)aniline is unique due to the presence of all three functional groups (amino, bromo, and trifluoromethyl) on the benzonitrile core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
5-amino-4-bromo-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)4(3-13)1-7(6)14/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJRALRYFDWINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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